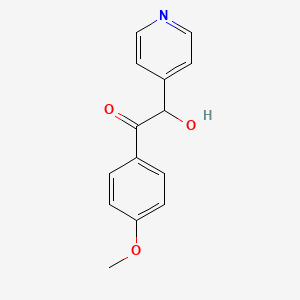
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a hydroxy group, a methoxy-substituted phenyl ring, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by reduction and hydrolysis steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one depends on its specific biological target. In general, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one: Lacks the pyridinyl group, which may affect its biological activity.
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position, potentially leading to different interactions and activities.
Uniqueness
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a methoxy-substituted phenyl ring and a pyridinyl group provides a distinct set of properties that can be exploited in various applications.
属性
CAS 编号 |
87532-39-6 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-hydroxy-1-(4-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO3/c1-18-12-4-2-10(3-5-12)13(16)14(17)11-6-8-15-9-7-11/h2-9,14,17H,1H3 |
InChI 键 |
ODEZCCSLRNDOFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


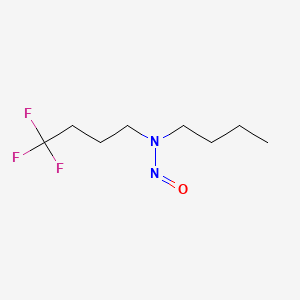
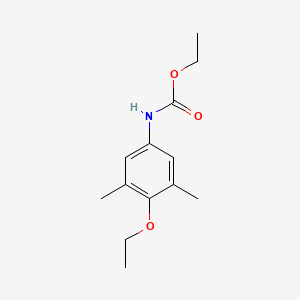
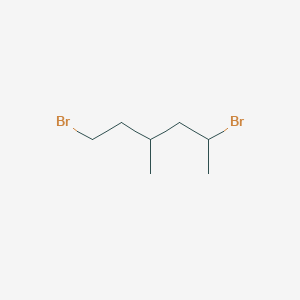
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
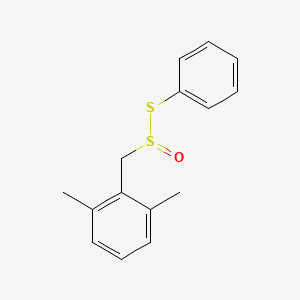
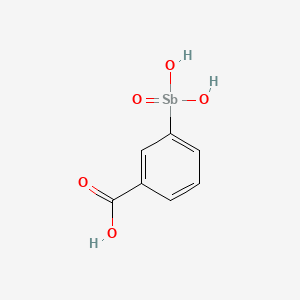
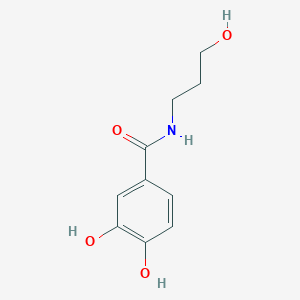
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
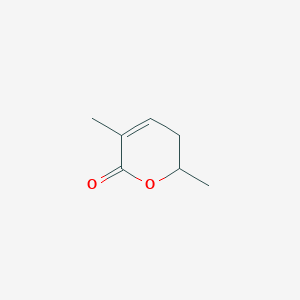
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
